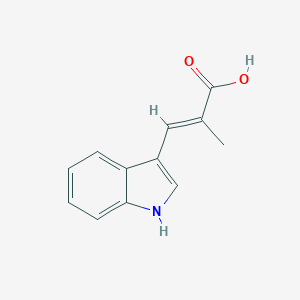

alpha-Methyl-1H-indole-3-acrylic acid

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+ |

InChI Key |

MQUKDCDDXFKISK-SOFGYWHQSA-N |

SMILES |

CC(=CC1=CNC2=CC=CC=C21)C(=O)O |

Isomeric SMILES |

C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |

Canonical SMILES |

CC(=CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

The table below compares alpha-Methyl-1H-indole-3-acrylic acid with four structurally related indole derivatives from the evidence:

*Log Po/w (octanol-water partition coefficient) estimated using analogs or computational tools (e.g., ESOL, Ghose). †Inferred from similar compounds . ‡Reported in for 3-(1H-Indol-3-yl)acrylic acid.

Key Observations:

Steric Effects : The methyl group may hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to acetic acid derivatives .

Complexity: Triazole- and thiazolidinone-containing analogs (e.g., ) exhibit higher molecular weights and diverse pharmacophores but reduced synthetic accessibility.

Challenges:

Spectroscopic and Analytical Data

- 1H NMR : The alpha-methyl group would appear as a singlet near δ 2.3–2.5 ppm. The indole NH proton typically resonates at δ ~10–12 ppm .

- 13C NMR : The methyl carbon is expected at δ ~20–25 ppm, while the acrylic acid carbons (C=O and α/β carbons) would align with shifts in (δ 101–144 ppm for aromatic carbons) .

- HRMS : A molecular ion peak at m/z 201.22 [M+H]+ would confirm the molecular formula.

Q & A

Q. What spectroscopic techniques are recommended for characterizing alpha-Methyl-1H-indole-3-acrylic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid and acrylate functional groups via O-H (~2500-3300 cm⁻¹) and C=O (~1680-1720 cm⁻¹) stretches. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity. Cross-referencing with analogous compounds, such as 6-methylindole-3-carboxylic acid (MW: 175.18 g/mol, C₁₀H₉NO₂), can aid spectral interpretation .

Q. What are the key steps in synthesizing this compound?

Methodological Answer: A typical route involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with acrylate precursors under acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) promotes cyclization and dehydration. Post-synthesis, recrystallization from dimethylformamide (DMF)/acetic acid mixtures enhances purity. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) are critical .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Analyze degradation products using HPLC-MS and track changes in melting point (analogous compounds like 6-methylindole-3-carboxylic acid melt at ~411°C). Use thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?

Methodological Answer: Systematic variation of reaction parameters is essential. For instance, replacing acetic acid with trifluoroacetic acid (TFA) may enhance cyclization efficiency. Catalytic additives like p-toluenesulfonic acid (PTSA) or microwave-assisted heating could reduce reaction time. Design of Experiments (DoE) approaches, such as factorial designs, can identify interactions between temperature, solvent polarity, and catalyst loading. Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves recovery .

Q. How should contradictions in experimental data on physicochemical properties be resolved?

Methodological Answer: Replicate experiments under controlled conditions (e.g., standardized humidity, inert atmosphere). Compare results with structurally similar compounds (e.g., logP = 2.17 for 6-methylindole-3-carboxylic acid) to identify outliers. Employ statistical tools like principal component analysis (PCA) to isolate variables causing discrepancies. Cross-validate using multiple techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions to identify reactive sites (e.g., α,β-unsaturated carbonyl). Molecular dynamics (MD) simulations assess solvation effects. Pair these with experimental kinetic studies (e.g., reaction rates with amines or thiols) to validate computational predictions .

Q. What methodological frameworks are suitable for studying biological activity in derivatives?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) for preliminary screening. For mechanistic insights, combine proteomics (e.g., affinity chromatography) with molecular docking. Dose-response curves and IC₅₀ calculations ensure reproducibility. Avoid overreliance on single assays; orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) reduce false positives .

Q. How can researchers elucidate reaction mechanisms in the synthesis of indole-acrylate hybrids?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O in carboxylic acid groups) tracks bond formation/cleavage. Intermediate trapping (e.g., using TEMPO for radical pathways) and characterization via LC-MS provides mechanistic clues. Kinetic isotope effects (KIE) studies distinguish between concerted and stepwise pathways. Compare with analogous syntheses (e.g., thiazole-indole hybrids) to identify common intermediates .

Q. What strategies enable comparative analysis of this compound with its halogenated analogs?

Methodological Answer: Synthesize analogs with halogens (e.g., Cl, Br) at the 6-position. Use X-ray crystallography to compare bond lengths and angles. Evaluate electronic effects via cyclic voltammetry (CV) and Hammett substituent constants. Correlate structural differences with bioactivity using multivariate regression analysis .

Q. How should experimental designs be structured for high-throughput screening of derivatives?

Methodological Answer: Implement fragment-based library design, prioritizing substituents with varying steric and electronic profiles (e.g., methyl, methoxy, nitro groups). Use robotic liquid handlers for parallel synthesis. Validate hits using dose-response assays and counter-screens against off-targets. Apply cheminformatics tools (e.g., ROCS for shape similarity) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.